molecular formula C10H20O6 B187049 (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane CAS No. 173371-55-6

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No. B187049
M. Wt: 236.26 g/mol
InChI Key: RAIJJZVROJTPEU-AXTSPUMRSA-N
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Description

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (BHDMDD) is an organic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. BHDMDD has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

The compound and its derivatives have been recognized for their significant role in the conversion of plant biomass into valuable chemicals. Particularly, its relation to 5-Hydroxymethylfurfural (HMF) has been highlighted, as HMF is a versatile reagent that can be produced from plant biomass. This link underlines the potential of the compound in contributing to the sustainable production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The transformative potential of these processes promises a shift from non-renewable hydrocarbon sources to more sustainable ones, signifying a major advancement in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Anti-Inflammatory and Antiprotozoal Applications

Compounds synthesized from glucosamine, 2,2-dimethyl-1,3-propanediol, and 1,1,3,3-tetramethoxypropane, which include structural similarities to the queried compound, have displayed significant anti-inflammatory activity in animal models. Such findings point to the potential medical applications of these compounds in treating inflammation-related conditions (Zeng et al., 2015). Additionally, certain derivatives have shown antiprotozoal activity, particularly against Trypanosoma rhodesiense, indicating potential for therapeutic applications in treating diseases caused by protozoan parasites (Das & Boykin, 1977).

Photodynamic Therapy

Derivatives of the compound, particularly those with silicon 2,3-naphthalocyanine structures, have been studied for their potential in photodynamic therapy (PDT) for cancer. These compounds absorb strongly around 780 nm, optimal for tissue transparency, and can produce singlet oxygen, a crucial agent for PDT. Some derivatives have demonstrated promising tumor regression rates without apparent systemic toxicity in animal models, underscoring their potential as far-red-shifted photosensitizers for PDT (Brasseur et al., 1994).

properties

IUPAC Name

[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJJZVROJTPEU-AXTSPUMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CO)CO)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441786
Record name (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

CAS RN

173371-55-6
Record name (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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